N-(3-bromophenyl)-2-ethoxyacetamide
Description
N-(3-bromophenyl)-2-ethoxyacetamide (CAS 600139-57-9) is an acetamide derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molar mass of 258.11 g/mol . The compound features a meta-substituted bromophenyl group attached to an ethoxyacetamide backbone. Its structure combines a halogen (bromine) and an ethoxy group, which influence its electronic, steric, and solubility properties. This compound is primarily used in research settings as an intermediate for synthesizing more complex molecules, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYMSZVVJSLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-ethoxyacetamide typically involves the reaction of 3-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromoaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethoxyacetamide group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted amides, thioamides, and ethers.
Reduction: Products include the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or antimicrobial properties, which could be valuable in the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-ethoxyacetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ethoxyacetamide group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its biological activity are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogens and Alkoxy Groups
(a) N-(3-bromophenyl)acetamide (CAS 621-38-5)
- Molecular Formula: C₈H₈BrNO
- Molar Mass : 214.06 g/mol .
- Key Difference : Lacks the ethoxy group, replacing it with a simpler acetamide chain.
- Impact : The absence of the ethoxy group reduces steric hindrance and lipophilicity compared to N-(3-bromophenyl)-2-ethoxyacetamide. This simpler derivative exhibits shorter bond lengths in the acetamide region (N1–C2: 1.347 Å vs. 1.30–1.44 Å in other analogs), suggesting tighter molecular packing .
(b) N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide (CAS 1096864-37-7)
Positional Isomerism: Meta vs. Para Substitution
N-(4-bromophenyl)acetamide
- Molecular Formula: C₈H₈BrNO
- Molar Mass : 214.06 g/mol .
- Key Difference : Bromine at the para position instead of meta.
- Impact : Para substitution alters crystal packing due to symmetrical molecular geometry. Bond lengths (e.g., C6–Br: 1.8907 Å vs. 1.91 Å in analogs) and torsional angles differ, affecting melting points and solubility .
Alkoxy Group Modifications
(a) 2-(3-bromophenyl)-N-methoxy-N-methylacetamide (CAS 866270-03-3)
- Molecular Formula: C₁₀H₁₂BrNO₂
- Molar Mass : 258.12 g/mol .
- Key Difference : Replaces ethoxy with methoxy-N-methyl.
- The shorter methoxy chain lowers lipophilicity (logP) compared to the ethoxy analog .
(b) 2-(3-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
- Molecular Formula: C₁₄H₁₀BrCl₂NO₂
- Molar Mass : 375.04 g/mol .
- Key Difference: Incorporates a phenoxy linker and dichlorophenyl group.
- Impact: The phenoxy group introduces additional π-π stacking interactions, while dichlorophenyl substitution enhances electrophilicity, making it more reactive in cross-coupling reactions .
Complex Derivatives with Heterocycles
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618415-47-7)
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 600139-57-9 | C₁₀H₁₂BrNO₂ | 258.11 | Meta-Br, ethoxy group |
| N-(3-bromophenyl)acetamide | 621-38-5 | C₈H₈BrNO | 214.06 | Meta-Br, no ethoxy |
| N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide | 1096864-37-7 | C₁₀H₁₃ClN₂O₂ | 228.67 | Cl substituent, amino group |
| 2-(3-bromophenyl)-N-methoxy-N-methylacetamide | 866270-03-3 | C₁₀H₁₂BrNO₂ | 258.12 | N-methoxy-N-methyl |
| N-(4-bromophenyl)acetamide | - | C₈H₈BrNO | 214.06 | Para-Br |
| 2-(3-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide | - | C₁₄H₁₀BrCl₂NO₂ | 375.04 | Phenoxy linker, dichlorophenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
